

# Xevinapant Efficacy Across Diverse Cancer Histologies: A Comparative Analysis

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## Compound of Interest

Compound Name: Xevinapant

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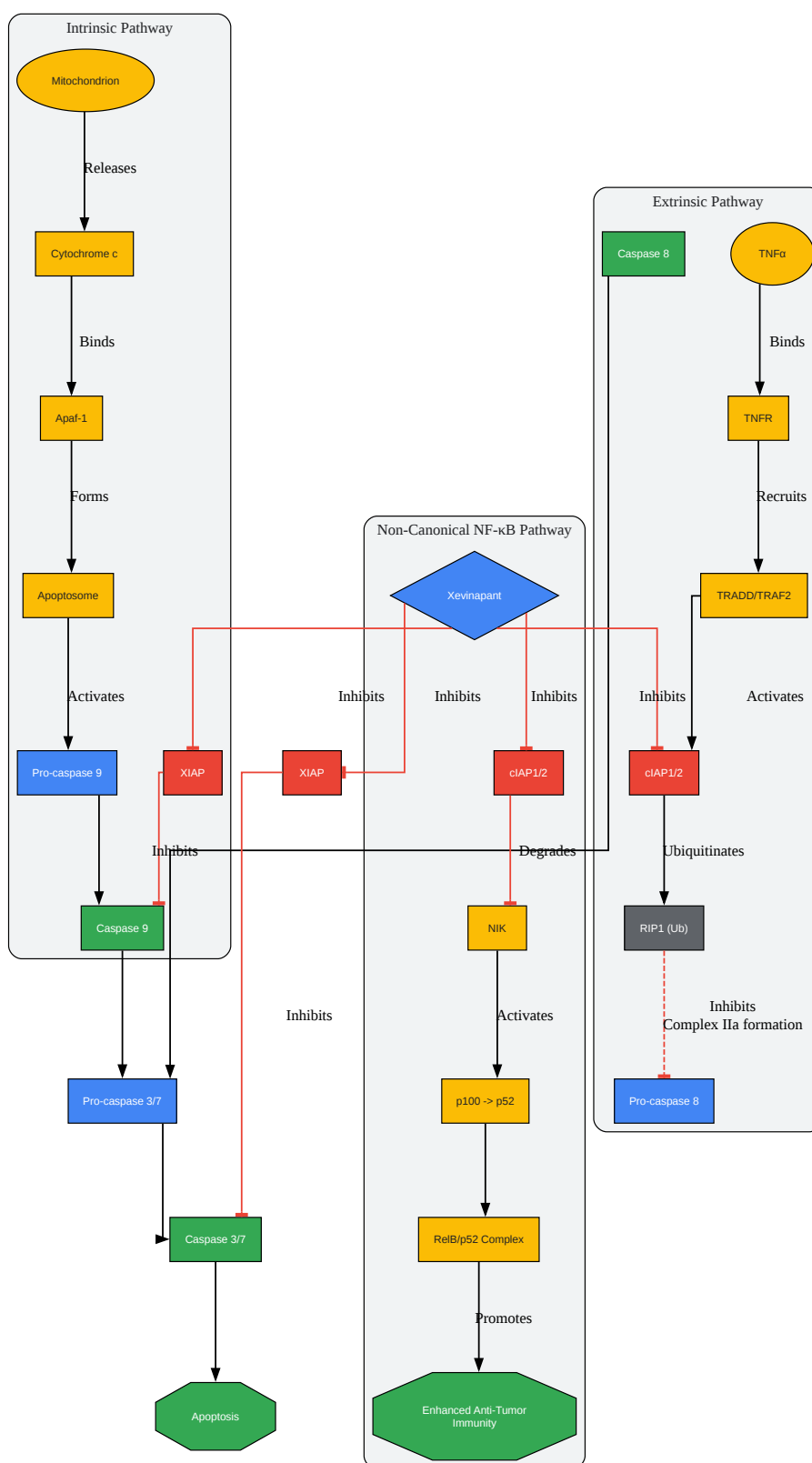
This guide provides a comprehensive comparison of **Xevinapant**'s performance in various cancer histologies, supported by experimental data from key clinical trials. **Xevinapant** (formerly Debio 1143) is an investigational, orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). Its mechanism of action centers on restoring the natural process of programmed cell death, or apoptosis, in cancer cells and enhancing anti-tumor immunity.<sup>[1][2]</sup>

## Mechanism of Action: Restoring Apoptotic Signaling

**Xevinapant** functions as a second mitochondrial-derived activator of caspases (SMAC) mimetic, targeting and inhibiting key IAPs, namely X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1/2).<sup>[2][3]</sup> These proteins are often overexpressed in cancer cells, leading to resistance to apoptosis and treatment.

By inhibiting XIAP, **Xevinapant** directly removes the block on caspases-3, -7, and -9, key executioners of the intrinsic apoptotic pathway.<sup>[3]</sup> Inhibition of cIAP1/2 promotes the assembly of pro-apoptotic complexes in the extrinsic pathway, which is initiated by death receptors like the TNF receptor. Furthermore, cIAP1/2 inhibition can lead to the activation of the non-canonical NF- $\kappa$ B pathway, which may enhance the anti-tumor immune response.

Below is a diagram illustrating the proposed signaling pathway of **Xevinapant**.



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**Xevinapant's** dual mechanism of action on apoptosis and immunity.

## Data Presentation: Efficacy in Different Cancer Histologies

The clinical development of **Xevinapant** has primarily focused on Head and Neck Squamous Cell Carcinoma (HNSCC), with investigations in other solid tumors, including Non-Small Cell Lung Cancer (NSCLC).

### Head and Neck Squamous Cell Carcinoma (HNSCC)

**Xevinapant** has shown both promising and disappointing results in clinical trials for locally advanced HNSCC (LA-HNSCC).

#### Phase 2 Trial (NCT02022098): Unresected LA-HNSCC

This randomized, double-blind, placebo-controlled study evaluated **Xevinapant** in combination with standard-of-care chemoradiotherapy (CRT). The results, with a 5-year follow-up, were encouraging.

Efficacy Endpoint	Xevinapant + CRT	Placebo + CRT	Hazard Ratio (95% CI) / p-value
Overall Survival (OS) at 5 years	53%	28%	HR: 0.47 (0.27-0.84), p=0.0101
Median OS	Not Reached	36.1 months	-
Progression-Free Survival (PFS) at 3 years	72%	36%	HR: 0.33 (0.17-0.67), p=0.0019
Median PFS	Not Reached	16.9 months	-
Locoregional Control at 18 months	54%	33%	OR: 2.74 (1.15-6.53), p=0.0232

#### Phase 3 Trial (TrilynX - NCT04459715): Unresected LA-HNSCC

This confirmatory phase 3 trial was discontinued due to futility at a pre-planned interim analysis, as the addition of **Xevinapant** to CRT did not improve event-free survival (EFS) and

was associated with an unfavorable safety profile.

Efficacy Endpoint	Xevinapant + CRT (n=364)	Placebo + CRT (n=366)	Hazard Ratio (95% CI) / p-value
Median Event-Free Survival (EFS)	19.4 months	33.1 months	HR: 1.33 (1.05-1.67)
Median Progression- Free Survival (PFS)	26.8 months	33.1 months	HR: 1.24 (0.97-1.57)
Overall Survival (OS)	Not Reached	Not Reached	HR: 1.39 (1.04-1.86)

## Non-Small Cell Lung Cancer (NSCLC)

Phase 1b Trial (NCT03270176): Advanced Solid Tumors (NSCLC Expansion Cohort)

This open-label, non-randomized study evaluated **Xevinapant** in combination with the anti-PD-L1 antibody avelumab in patients with advanced solid tumors, with a dose-expansion cohort for NSCLC. The combination did not demonstrate superiority over historical data for avelumab monotherapy.

Efficacy Endpoint	Xevinapant + Avelumab (n=38)
Objective Response Rate (ORR)	10.5% (4 partial responses)
Disease Control Rate (DCR)	60.5%
Median Duration of Response (DoR)	15.9 months
Median Progression-Free Survival (PFS)	3.5 months
Median Overall Survival (OS)	9.4 months

## Ovarian Cancer

Currently, there is no published clinical efficacy data for **Xevinapant** in ovarian cancer. However, preclinical studies have suggested that **Xevinapant** may reverse carboplatin resistance in ovarian cancer cell lines by inducing either apoptosis or necroptosis. These findings provide a rationale for its clinical investigation in this histology.

## Experimental Protocols

Below are summaries of the methodologies for the key clinical trials cited.

### Phase 2 Trial in HNSCC (NCT02022098)

- Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.
- Patient Population: 96 patients with unresected, locally advanced squamous cell carcinoma of the head and neck.
- Treatment Arms:
  - Experimental Arm: **Xevinapant** (200 mg/day on days 1-14 of a 21-day cycle for 3 cycles) plus standard-of-care chemoradiotherapy (cisplatin 100 mg/m<sup>2</sup> every 3 weeks for 3 cycles and intensity-modulated radiotherapy [70 Gy in 35 fractions]).
  - Control Arm: Placebo plus the same chemoradiotherapy regimen.
- Primary Endpoint: Locoregional control rate at 18 months.
- Secondary Endpoints: Progression-free survival, overall survival, and safety.

### Phase 3 Trial in HNSCC (TrilynX - NCT04459715)

- Study Design: An international, randomized, double-blind, placebo-controlled phase 3 study.
- Patient Population: Approximately 730 patients with unresected, locally advanced squamous cell carcinoma of the head and neck.
- Treatment Arms:
  - Experimental Arm: Six cycles of **Xevinapant** (200 mg once daily on days 1-14 of a 21-day cycle) combined with CRT (cisplatin 100 mg/m<sup>2</sup> on day 2 of every 3-week cycle for up to three cycles, and intensity-modulated radiotherapy [70 Gy in 35 fractions]).
  - Control Arm: Matched placebo plus the same CRT regimen.
- Primary Endpoint: Event-free survival (EFS).

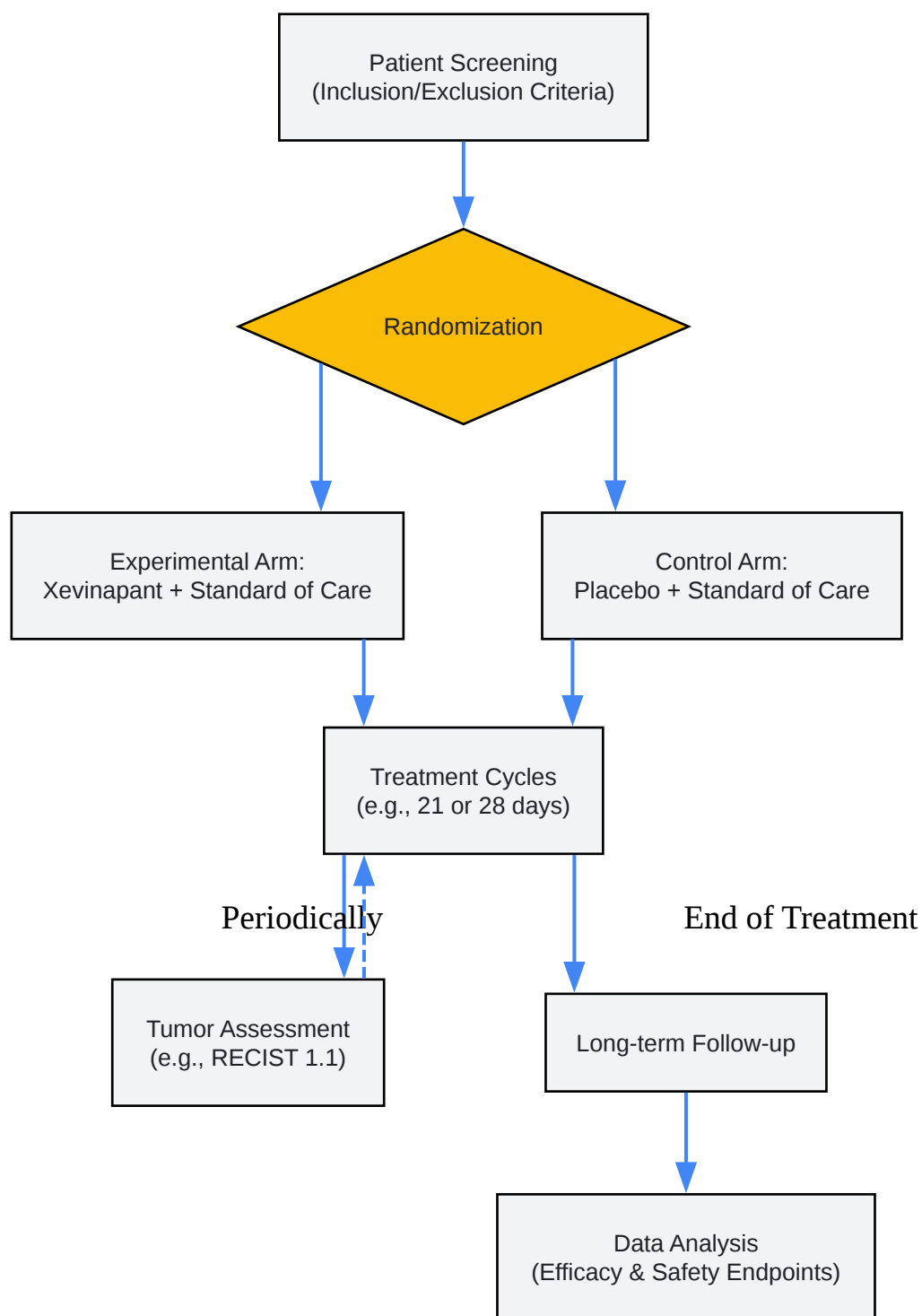
- Secondary Endpoints: Overall survival, progression-free survival, and safety.

## Phase 1b Trial in Advanced Solid Tumors (NCT03270176)

- Study Design: An open-label, non-randomized, multicenter, phase 1b dose-finding study with a dose-expansion cohort.
- Patient Population:
  - Part A (Dose Escalation): Patients with advanced solid tumors.
  - Part B (Dose Expansion): Patients with advanced non-small-cell lung cancer who had progressed after one line of platinum-based chemotherapy.
- Treatment:
  - Part A: Escalating doses of **Xevinapant** (100, 150, 200, or 250 mg/day on days 1-10 and 15-24) in combination with avelumab (10 mg/kg) on days 1 and 15 of a 28-day cycle.
  - Part B: **Xevinapant** at the recommended phase 2 dose (200 mg/day) plus avelumab.
- Primary Objectives:
  - Part A: To determine the maximum tolerated dose and recommended phase 2 dose of **Xevinapant** in combination with avelumab.
  - Part B: To assess the anti-tumor activity of the combination.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the clinical trials discussed.



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